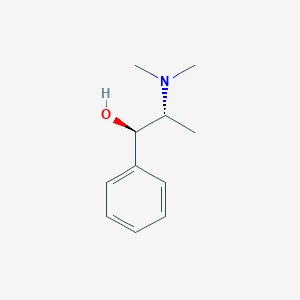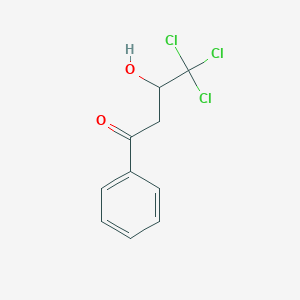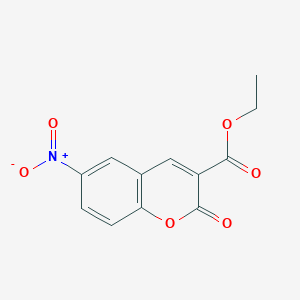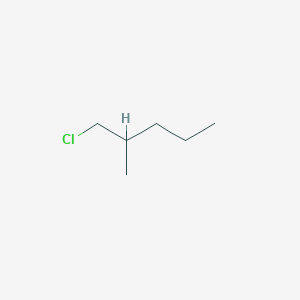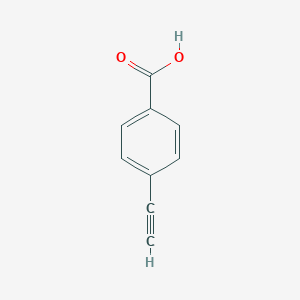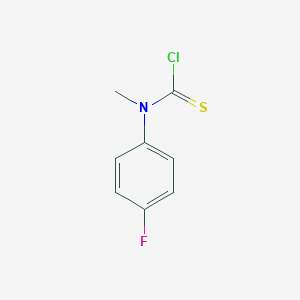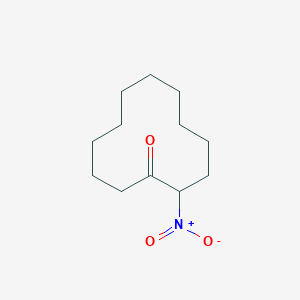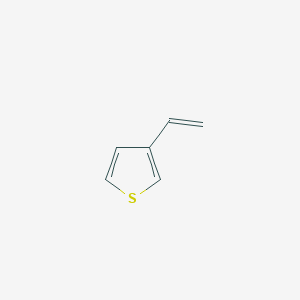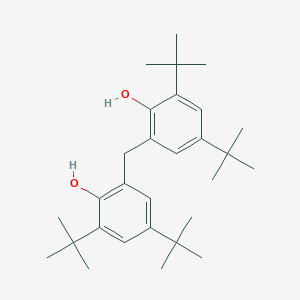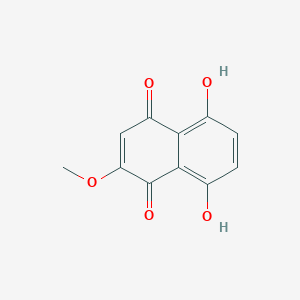
5,8-Dihydroxy-2-methoxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dihydroxy-2-methoxynaphthalene-1,4-dione, commonly known as lawsone, is a natural dye molecule found in the leaves of the henna plant. It has been used for centuries as a dye for skin, hair, and textiles. In recent years, lawsone has gained attention in the scientific community for its potential therapeutic applications, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of lawsone in inducing apoptosis is not fully understood. However, studies have suggested that lawsone may activate the p53 tumor suppressor gene and upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins such as Bcl-2.
Efectos Bioquímicos Y Fisiológicos
Lawsone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). Lawsone has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using lawsone in lab experiments is its low toxicity compared to other anticancer agents. Additionally, lawsone is relatively cheap and easy to obtain. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for lawsone research. One area of interest is investigating the use of lawsone in combination with other anticancer agents to enhance its efficacy. Another direction is studying the potential use of lawsone in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of lawsone in inducing apoptosis and its potential as an anti-inflammatory and antioxidant agent.
Conclusion:
In conclusion, lawsone is a natural dye molecule with potential therapeutic applications in the field of cancer research. Its anticancer properties have been studied extensively, and it has also been investigated for its potential as an anti-inflammatory and antioxidant agent. While there are some limitations to its use in lab experiments, lawsone has several advantages, including its low toxicity and low cost. There are several potential future directions for lawsone research, including investigating its use in combination with other anticancer agents and studying its potential use in other diseases.
Métodos De Síntesis
Lawsone can be extracted from the leaves of the henna plant using various solvents, including ethanol, methanol, and water. The extracted material can then be purified using chromatography techniques. Alternatively, lawsone can be synthesized from 2-hydroxy-1,4-naphthoquinone and methanol under acidic conditions.
Aplicaciones Científicas De Investigación
Lawsone has been shown to have anticancer properties, specifically in inducing apoptosis (programmed cell death) in cancer cells. It has been studied in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Lawsone has also been investigated for its potential as an anti-inflammatory and antioxidant agent.
Propiedades
Número CAS |
14918-66-2 |
|---|---|
Nombre del producto |
5,8-Dihydroxy-2-methoxynaphthalene-1,4-dione |
Fórmula molecular |
C11H8O5 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
5,8-dihydroxy-2-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O5/c1-16-8-4-7(14)9-5(12)2-3-6(13)10(9)11(8)15/h2-4,12-13H,1H3 |
Clave InChI |
PMJJQZXJIRDYGM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
SMILES canónico |
COC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



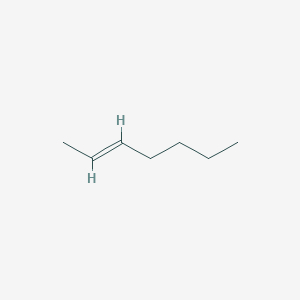
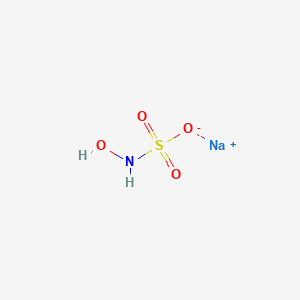
![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)
